Home > Products > Screening Compounds P93321 > N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide -

N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Catalog Number: EVT-5171089
CAS Number:
Molecular Formula: C17H19N3O4S2
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Piperidine ring: This is a common structural motif in pharmaceuticals and is often incorporated to improve drug-like properties. [] []
  • Sulfonamide group: Sulfonamides are well-known for their antibacterial properties, but they also have diverse biological activities in other areas. [] []
  • Thienyl group: This five-membered heterocyclic ring is present in many drugs and can contribute to various pharmacological activities. []
  • Aminocarbonyl group: This functional group is commonly found in pharmaceuticals and can interact with various biological targets. [] []
Future Directions
  • Investigating its activity against farnesyltransferase: The structural similarity to known FTIs could warrant further investigation into this compound's potential as an anticancer agent. [] []
  • Exploring its potential as a chemokine receptor modulator: Given the presence of a piperidine ring and a sulfonamide group, it would be worthwhile to assess the compound's ability to interact with chemokine receptors and influence immune responses. []
  • Testing its effects on adenosine A2A receptors: The presence of a thienyl group and an aminocarbonyl group might suggest potential interactions with adenosine A2A receptors, warranting further investigation of its potential in treating inflammation or cardiovascular conditions. []

(R)-7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662)

Compound Description: BMS-214662 is a farnesyltransferase (FT) inhibitor with potent preclinical antitumor activity. It exhibited low nanomolar potency against FT and showed cellular activity at concentrations below 100 nM. [] BMS-214662 demonstrated curative efficacy when administered orally in a mutated K-Ras bearing HCT-116 human colon tumor model. [] Due to its promising preclinical antitumor activity and pharmacokinetic profile, it advanced into human clinical trials. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

Compound Description: SCH66336 is another farnesyltransferase inhibitor (FTI) that has demonstrated clinical activity against various solid tumors and hematological malignancies. [] Researchers utilized SCH66336 to develop a resistant colorectal carcinoma cell line (HCT 116R) to study the mechanisms of FTI resistance. []

PF-3845 (N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide)

Compound Description: PF-3845 is a selective fatty acid amide hydrolase (FAAH) inhibitor that increases brain levels of N-arachidonoyl ethanolamine (anandamide). [, , , , , , , ] PF-3845 has demonstrated antinociceptive effects in various mouse models of pain. [, , , ] When combined with the MAGL inhibitor JZL184, PF-3845 shows augmented and sustained antinociception compared to single enzyme inhibition. []

URB597 ((3′-(aminocarbonyl)[1,1′-biphenyl]-3-yl)-cyclohexylcarbamate)

Compound Description: URB597 is a brain-permeant FAAH inhibitor that displays antinociceptive effects by activating both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). [] It also synergizes with morphine to suppress neuropathic pain without enhancing morphine’s effects on gastrointestinal transit. []

URB937 (N-cyclohexyl-carbamic acid, 3′-(aminocarbonyl)-6-hydroxy[1,1′-biphenyl]-3-yl ester)

Compound Description: URB937 is a brain-impermeant FAAH inhibitor that exerts its antinociceptive effects solely through a peripheral CB1 receptor mechanism. [] Like URB597, it synergizes with morphine to reduce neuropathic pain without increasing adverse gastrointestinal effects. []

SA-57 (4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester)

Compound Description: SA-57 is a nonselective FAAH/MAGL inhibitor that fully substitutes for Δ9-THC in drug discrimination assays, indicating that it shares similar subjective effects with cannabis. [, ] It also demonstrates cannabimimetic effects and depresses intracranial self-stimulation. [, ]

JZL184 (4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate)

Compound Description: JZL184 is a MAGL inhibitor that elevates brain levels of 2-AG and exhibits antinociceptive effects in animal models of pain. [, , , , ] It also produces a partial substitution for Δ9-THC in drug discrimination procedures. [, ]

JZL195 (4-nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate)

Compound Description: JZL195 is another nonselective FAAH/MAGL inhibitor that fully substitutes for Δ9-THC in drug discrimination assays, demonstrating shared subjective effects with cannabis. [, ] Like SA-57, JZL195 shows cannabimimetic effects and reduces intracranial self-stimulation. [, ]

Properties

Product Name

N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

IUPAC Name

N-(3-carbamoylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C17H19N3O4S2/c18-16(21)13-3-1-4-14(11-13)19-17(22)12-6-8-20(9-7-12)26(23,24)15-5-2-10-25-15/h1-5,10-12H,6-9H2,(H2,18,21)(H,19,22)

InChI Key

NFPKLXWWAYUEHT-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(=O)N)S(=O)(=O)C3=CC=CS3

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(=O)N)S(=O)(=O)C3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.